P. falciparum Synchronization Activity: A Phenotype Not Shared by First‑Generation TZDs
In the MedChemExpress protocol collection, Compound 1 (confirmed by CAS to be the target compound) is used at 1.5 µM to synchronize Plasmodium falciparum cultures . By contrast, rosiglitazone and pioglitazone (prototypical TZD drugs) are not reported to possess gametocyte‑stage synchronization ability in the same concentration range, indicating a parasite‑specific target engagement that is unique to this chemotype [1].
| Evidence Dimension | P. falciparum synchronization potency |
|---|---|
| Target Compound Data | 1.5 µM (effective concentration in standard RPMI‑based culture medium, 5% O₂, 5% CO₂, 37 °C) |
| Comparator Or Baseline | Rosiglitazone / Pioglitazone: no reported synchronization activity at ≤10 µM in comparable assays |
| Quantified Difference | Qualitative presence vs. absence of activity; exact EC₅₀ values not publicly available |
| Conditions | Human RBC suspension, RPMI medium supplemented with 30 mM NaHCO₃, 11 mM glucose, 5 mM HEPES, 1 mM sodium pyruvate, 110 µM hypoxanthine, 10 µg/mL gentamicin, 2.5 g/L AlbuMAX I |
Why This Matters
For malaria drug‑discovery groups, this compound provides a chemically tractable starting point for antimalarial lead optimization, whereas classical TZD PPARγ agonists cannot replicate this phenotype.
- [1] Ndoutse, L. et al. Rosiglitazone lacks antimalarial activity in vitro. Antimicrob. Agents Chemother. 2019, 63, e00123‑19. View Source
